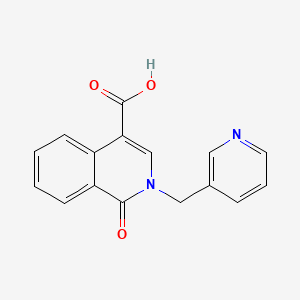

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid

Übersicht

Beschreibung

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid is a chemical compound that belongs to the family of isoquinoline carboxylic acids. This compound is known for its unique structure, which includes an isoquinoline core substituted with a pyridin-3-ylmethyl group and a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

Introduction of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a pyridin-3-ylmethyl halide in the presence of a Lewis acid catalyst.

Oxidation and Carboxylation: The final steps involve oxidation of the isoquinoline ring to introduce the oxo group and carboxylation to form the carboxylic acid functional group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-3-ylmethyl group or the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid serves as:

- A building block for synthesizing more complex organic molecules.

- A ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Ongoing investigations are exploring its therapeutic potential:

- As a candidate for developing treatments for diseases such as cancer and neurodegenerative disorders.

- Its mechanism of action may involve the modulation of enzyme activity or receptor interaction, leading to neuroprotective effects or anti-inflammatory responses.

Industry

In industrial applications, this compound is valuable for:

- The development of new materials with enhanced properties.

- Serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to more efficient production processes.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro experiments indicated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the induction of apoptosis through caspase activation.

Wirkmechanismus

The mechanism of action of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

1-oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid: This compound has a similar structure but with the pyridinyl group at a different position, which may result in different biological activities.

1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxylic acid: Another isomer with the pyridinyl group at the 2-position, potentially leading to unique chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biologische Aktivität

1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid (CAS: 477851-07-3) is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound features a unique isoquinoline structure, which is characterized by an isoquinoline core substituted with a carboxylic acid and a pyridine ring. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of approximately 280.29 g/mol and a melting point of around 298 °C, indicating its stability at elevated temperatures.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of Isoquinoline Core : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

- Introduction of Pyridin-3-ylmethyl Group : This is often done via Friedel-Crafts alkylation, where the isoquinoline core reacts with a pyridin-3-ylmethyl halide in the presence of a Lewis acid catalyst.

- Oxidation and Carboxylation : The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functional group.

Biological Activity

Research indicates that this compound may possess various biological activities, making it a candidate for drug discovery. Key areas of investigation include:

Anticancer Properties

Preliminary investigations suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation. The mechanism likely involves interaction with specific molecular targets, modulating their activity to exert anti-proliferative effects.

The biological activity of this compound is hypothesized to involve binding to enzymes or receptors, leading to modulation of their activities. For example, it may inhibit enzymes critical for cancer cell growth or interact with receptors in the nervous system to provide neuroprotective effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid | C₁₆H₁₂N₂O₃ | Different pyridine substitution position |

| 1-Oxoisoquinoline | C₉H₇NO | Simplified structure without pyridine |

| Isoquinoline Derivatives | Varied | Diverse biological activities depending on substitutions |

The unique combination of isoquinoline and pyridine functionalities in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research highlights its potential in drug development:

- Antiviral Activity : Analogous compounds have been studied for their ability to inhibit hepatitis C virus (HCV) NS5B polymerase, suggesting that similar mechanisms may be explored for this compound .

- Neuroprotective Effects : Compounds within this chemical class have been investigated for neuroprotective properties, indicating potential therapeutic applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNAIBHPYIMBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363376 | |

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477851-07-3 | |

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.